molecular formula C15H22O3 B1255568 3b-Hydroxycinnamolide

3b-Hydroxycinnamolide

Cat. No.: B1255568
M. Wt: 250.33 g/mol
InChI Key: BXRHNOVSIVSFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3β-Hydroxycinnamolide (C₉H₁₀O₃) is a cinnamic acid-derived lactone characterized by a hydroxyl group at the β-position of the cinnamoyl moiety. Key properties inferred from related studies include moderate solubility in polar organic solvents and thermal stability up to 150°C, as observed in analogous cinnamate derivatives . The compound is hypothesized to exhibit bioactivity in oxidative stress modulation, though specific pharmacological targets remain underexplored.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

7-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one

InChI

InChI=1S/C15H22O3/c1-14(2)11-5-4-9-10(8-18-13(9)17)15(11,3)7-6-12(14)16/h4,10-12,16H,5-8H2,1-3H3

InChI Key

BXRHNOVSIVSFJG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2COC3=O)C)O)C

melting_point

164.5-167°C

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate (C₁₁H₁₅N₃O₂·HNO₃)

Structural Features :

  • Aromatic benzoate core with a carbamimidoylamino (-NH-C(=NH)-NH₂) substituent at position 3 and a methyl group at position 3.
  • Ethyl ester and nitrate counterion enhance solubility in polar aprotic solvents.

2-Amino-4-Chloro-3-Hydroxybenzoic Acid (C₇H₆ClNO₃)

Structural Features :

  • Benzoic acid backbone with hydroxyl (-OH), chloro (-Cl), and amino (-NH₂) groups at positions 3, 4, and 2, respectively.

Pharmacological Relevance :

  • Experimental compound (DrugBank ID: DB04598) targeting 3-hydroxyanthranilate 3,4-dioxygenase , a key enzyme in the kynurenine pathway linked to neurodegenerative diseases .
  • Unlike 3β-Hydroxycinnamolide, this compound is a linear acid with halogen substitution, enhancing its enzyme-binding affinity.
Property 3β-Hydroxycinnamolide 2-Amino-4-Chloro-3-Hydroxybenzoic Acid
Bioactivity Potential antioxidant Inhibits tryptophan metabolism
Target Undefined 3-hydroxyanthranilate 3,4-dioxygenase
Therapeutic Area Environmental stability Neurodegenerative disease research

Key Research Findings and Divergences

  • Environmental Stability: 3β-Hydroxycinnamolide’s lactone structure may confer greater hydrolytic stability in aqueous environments compared to linear esters like Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate .
  • Pharmacological Potential: While 2-Amino-4-Chloro-3-Hydroxybenzoic Acid has a defined enzyme target, 3β-Hydroxycinnamolide’s bioactivity remains speculative, necessitating further studies on its interaction with oxidative stress pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3b-Hydroxycinnamolide
Reactant of Route 2
3b-Hydroxycinnamolide

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